molecular formula C22H24N4O3 B5795278 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone

Numéro de catalogue B5795278
Poids moléculaire: 392.5 g/mol
Clé InChI: JQPFDHIUVCTPHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone, also known as WAY-100635, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. Due to its specificity and potency, WAY-100635 has become a valuable tool for investigating the function of the 5-HT1A receptor and its potential therapeutic applications.

Mécanisme D'action

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone acts as a competitive antagonist for the 5-HT1A receptor, binding to the receptor with high affinity and blocking the binding of serotonin. This results in a decrease in the inhibitory tone of the receptor, leading to increased release of neurotransmitters such as dopamine and norepinephrine. The exact mechanism of action of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The blockade of the 5-HT1A receptor by 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been shown to produce a wide range of effects on behavior and physiology. In preclinical studies, it has been shown to reduce anxiety-like behavior, increase locomotor activity, and enhance cognitive function. In humans, it has been shown to produce changes in mood, cognition, and autonomic function. These effects are thought to be mediated by the modulation of neurotransmitter release and the activation of downstream signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone in research has several advantages. It is a highly selective and potent antagonist for the 5-HT1A receptor, which allows for precise manipulation of the receptor function. It is also well-tolerated and has a low toxicity profile, making it suitable for use in both preclinical and clinical studies. However, the use of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone also has some limitations. Its effects may be influenced by factors such as age, sex, and genetic background, which can complicate data interpretation. Additionally, the interpretation of data obtained from 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone studies may be confounded by compensatory changes in other neurotransmitter systems.

Orientations Futures

There are several future directions for research involving 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone. One area of interest is the investigation of the role of the 5-HT1A receptor in the pathophysiology of psychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, studies are needed to elucidate the downstream signaling pathways activated by the 5-HT1A receptor and their potential therapeutic applications. Another area of interest is the development of novel drugs targeting the 5-HT1A receptor, which could have improved efficacy and fewer side effects compared to existing treatments. Finally, the use of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone in combination with other drugs or therapies may provide new insights into the complex interactions between neurotransmitter systems and their role in behavior and physiology.

Méthodes De Synthèse

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone can be synthesized through a multistep process involving the condensation of 4-methoxyphenylpiperazine with 3-oxopropylamine, followed by cyclization with 2-aminobenzamide. The final product is obtained through purification and crystallization steps. The synthesis of 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been optimized to improve yields and purity, and it is now available commercially for research purposes.

Applications De Recherche Scientifique

3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been widely used in preclinical and clinical studies to investigate the role of the 5-HT1A receptor in various neurological and psychiatric disorders. It has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognition. Additionally, 3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone has been used to evaluate the efficacy of new drugs targeting the 5-HT1A receptor, as well as to investigate the effects of genetic variations in the receptor on behavior and brain function.

Propriétés

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-18-8-6-17(7-9-18)24-12-14-25(15-13-24)21(27)10-11-26-16-23-20-5-3-2-4-19(20)22(26)28/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPFDHIUVCTPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.